N-(4-ethoxyphenyl)-4-fluoro-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide
Overview
Description
N-(4-ethoxyphenyl)-4-fluoro-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide is a useful research compound. Its molecular formula is C22H27FN2O4S and its molecular weight is 434.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 434.16755668 g/mol and the complexity rating of the compound is 645. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Determination in Biological Samples
N-(4-ethoxyphenyl)-4-fluoro-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide has been utilized in pharmacokinetic studies to understand its distribution and concentration in biological samples. For example, a method involving liquid chromatography tandem mass spectrometry (LC-MS/MS) was developed to determine its concentration in rat plasma and tissues. This method proved effective in studying the pharmacokinetic properties of the compound in rats (Ohashi, Nakamura, & Yoshikawa, 1999).
Biological Evaluation in Medical Chemistry
The compound has been the subject of synthesis and biological evaluation in the field of medical chemistry. For instance, its derivatives have been evaluated as membrane-bound phospholipase A2 inhibitors, leading to the identification of potent inhibitors with therapeutic potential (Oinuma et al., 1991).
Receptor Antagonist Studies
Research has been conducted on analogs of this compound as receptor antagonists. One study evaluated SB-399885, a derivative of the compound, as a selective 5-HT6 receptor antagonist with potential cognitive enhancing properties, indicating its possible utility in treating disorders like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Polymer Science Research
In polymer science, derivatives of this compound have been utilized in the synthesis of novel copolymers. These polymers are characterized by their composition, structure, and thermal properties, contributing to advancements in materials science (Kharas et al., 2016).
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-fluoro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O4S/c1-3-29-20-8-6-19(7-9-20)25(16-22(26)24-14-12-17(2)13-15-24)30(27,28)21-10-4-18(23)5-11-21/h4-11,17H,3,12-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFSCENZAWMJQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)N2CCC(CC2)C)S(=O)(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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